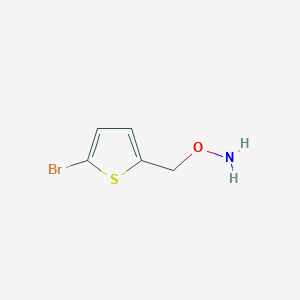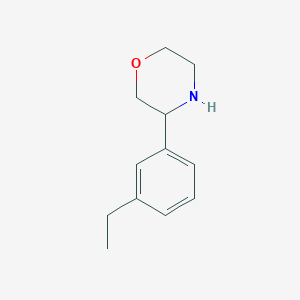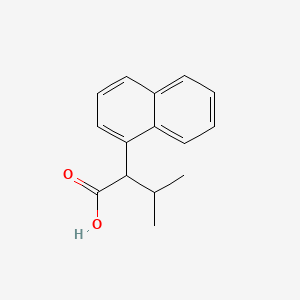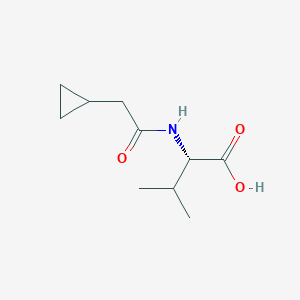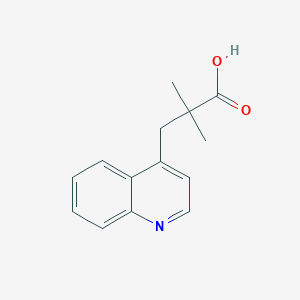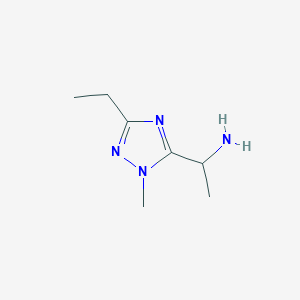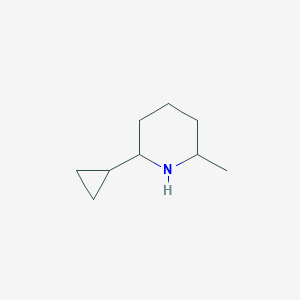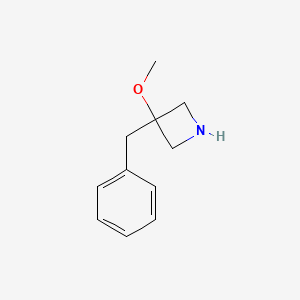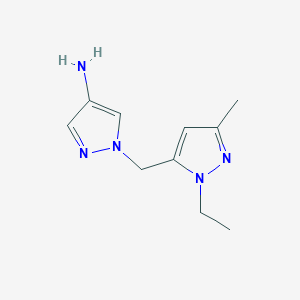
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high yield, regioselectivity, and mild reaction conditions. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper (I) iodide, and a reducing agent such as sodium ascorbate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Ester or amide derivatives of the triazole compound.
Applications De Recherche Scientifique
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mécanisme D'action
The mechanism of action of 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,4-Triazole-1-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of hexyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propriétés
Formule moléculaire |
C12H21N3O2 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-hexyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H21N3O2/c1-3-5-6-7-9-15-10(8-4-2)11(12(16)17)13-14-15/h3-9H2,1-2H3,(H,16,17) |
Clé InChI |
YRMLQZIORVFKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=C(N=N1)C(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


